Quaternium 15

Beschreibung

Quaternium-15 is safe as a cosmetic ingredient in the practices of use in this safety assessment at concentrations not to exceed 0.2%.

Quaternium-15 is a quaternary ammonium salt used as a surfactant and preservative in many products including cosmetics. It is an anti-microbial agent by virtue of being a formaldehyde releaser, however this can also cause contact dermatitis, a symptom of an allergic reaction, especially in those with sensitive skin. In 2005, Quaternium-15 was named in the top 15 most frequently positive allergens identified in patch tests by the North American Contact Dermatitis Group (NACDG). Sensitivity to Quaternium-15 may be identified with a clinical patch test.

Quaternium-15 is a Standardized Chemical Allergen. The physiologic effect of quaternium-15 is by means of Increased Histamine Release, and Cell-mediated Immunity.

Quaternium-15 is a quaternary ammonium salt used as a preservative in many cosmetics and industrial substances. It acts as a formaldehyde releaser. It can cause contact dermatitis in sensitive individuals. It's toxicity is also due to it's ability to react and release formaldehyde and nitrosamines, both of which are believed to be carcinogenic. (L1890, L1897)

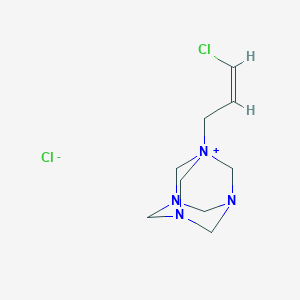

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(3-chloroprop-2-enyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHVLWKBNNSRRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CC=CCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024760 | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes above 60 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (g/100 g): water 127.2, Solubility at 25 °C (g/100 g): mineral oil <0.1, isopropanol <0.1, ethanol 2.4, methanol 20.8, glycerine 12.6, propylene glycol 18.7, In organic solvents at 25 °C, g/100 g: methanol = 20.8, propylene glycol = 18.7, glycerine = 12.6, ethanol = 2.04, isopropanol = <0.1, mineral oil = <0.1, Soluble in water and methanol; almost insoluble in acetone, In water, 127.2 g/100 g water @ 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.4 g/cu cm (bulk density), Off-white powder with slight amine odor. Bulk density (25 °C): 0.44 g/cu cm. VP (25 °C): 1X10-9 mm Hg. Miscible with water /cis-Quaternium-15/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1380 | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<1.0X10-7 mm Hg at 25 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Nov 14, 2012: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored powder, White- to cream-colored powder | |

CAS No. |

4080-31-3 | |

| Record name | Quaternium 15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-15 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-Chloroallyl)hexaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

178-210 °C | |

| Details | USEPA; Reregistration Eligibility Decision (REDs) Database on Dowicil CTAC. EPA 738-R-95-017. April 1995. Available from, as of Jun 12, 2002: https://www.epa.gov/oppsrrd1/reregistration/status.htm | |

| Record name | N-(3-CHLOROALLYL)HEXAMINIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Quaternium-15: A Technical Guide to its Chemical Structure, Properties, and Applications

This guide provides an in-depth technical overview of Quaternium-15, a quaternary ammonium salt widely utilized as a preservative in cosmetics, personal care products, and various industrial applications. We will delve into its chemical identity, physicochemical properties, mechanism of action as a formaldehyde-releasing agent, and the analytical methodologies for its quantification. Furthermore, this document will address the associated safety considerations and regulatory landscape, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Quaternium-15, systematically named 1-(3-chloro-2-propenyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane chloride, is a complex quaternary ammonium salt.[1] Its structure is characterized by a cage-like adamantane framework derived from hexamethylenetetramine, to which a chloroallyl group is attached, conferring the positive charge.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(3-chloro-2-propenyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane chloride |

| CAS Number | 4080-31-3 (for the mixture of cis- and trans-isomers)[1]; 51229-78-8 (for the cis-isomer)[1] |

| Molecular Formula | C₉H₁₆Cl₂N₄[1] |

| Molecular Weight | 251.16 g/mol [2] |

| Synonyms | Chloroallyl methenamine chloride, Dowicil® 75, Dowicil® 100, Dowicil® 200 (cis-isomer only)[1] |

The commercial product is often a mixture of cis- and trans-isomers, arising from the synthesis process which involves the reaction of hexamethylenetetramine with 1,3-dichloropropene.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Quaternium-15 is crucial for its effective formulation and to anticipate its behavior in various matrices.

| Property | Value | Source |

| Appearance | Cream-colored powder | [3] |

| Solubility | Highly soluble in water (127.2 g/100 g at 25°C), soluble in methanol and propylene glycol, and poorly soluble in less polar organic solvents. | [2] |

| logP (Octanol-Water Partition Coefficient) | -0.1 | [2] |

| pKa | Data not readily available. As a quaternary ammonium compound, it is a strong electrolyte and is expected to be fully ionized in aqueous solutions. |

The low logP value indicates the hydrophilic nature of Quaternium-15, consistent with its high water solubility.[2] This property is essential for its application in aqueous-based formulations.

Mechanism of Action: The Formaldehyde Release Pathway

The primary antimicrobial activity of Quaternium-15 stems from its ability to slowly release formaldehyde in aqueous environments.[1] This decomposition is understood to occur via a mechanism related to the Delépine reaction .[1]

The hexamethylenetetramine core of the molecule can undergo hydrolysis, particularly under acidic conditions, to yield formaldehyde and ammonia. The released formaldehyde then acts as a potent, broad-spectrum biocide, inhibiting the growth of bacteria, yeasts, and molds.

The rate of formaldehyde release is influenced by several factors, including:

-

pH: Hydrolysis is accelerated at lower pH values.[1]

-

Temperature: Higher temperatures can increase the rate of decomposition and formaldehyde release.[4]

-

Matrix Components: The presence of other ingredients in a formulation can also affect the stability of Quaternium-15 and the rate of formaldehyde release.[4]

Caption: Formaldehyde release mechanism of Quaternium-15.

Antimicrobial Efficacy

Quaternium-15 exhibits a broad spectrum of antimicrobial activity, making it an effective preservative in a variety of products. Its efficacy is attributed to the released formaldehyde, which denatures proteins and disrupts cellular functions in microorganisms.

Minimum Inhibitory Concentrations (MICs) of Quaternium-15 against common microorganisms:

| Microorganism | Type | MIC (ppm) |

| Pseudomonas aeruginosa | Gram-negative bacteria | 50 - 200 |

| Escherichia coli | Gram-negative bacteria | 50 - 100 |

| Staphylococcus aureus | Gram-positive bacteria | 25 - 100 |

| Candida albicans | Yeast | 100 - 400 |

| Aspergillus niger | Mold | 200 - 500 |

Note: MIC values can vary depending on the test method, culture medium, and specific strain of the microorganism.

Studies have shown that microorganisms like Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus can develop resistance to Quaternium-15 upon repeated exposure to sub-lethal concentrations.[5] This underscores the importance of using appropriate concentrations and potentially combining it with other preservatives for robust protection.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of raw materials and finished products containing Quaternium-15, as well as for monitoring the levels of free formaldehyde.

High-Performance Liquid Chromatography (HPLC) for Quaternium-15

HPLC is a widely used technique for the quantification of Quaternium-15 in cosmetic matrices.

Experimental Protocol: HPLC-UV Analysis of Quaternium-15 in a Cream Formulation

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the cream sample into a 50 mL centrifuge tube.

-

Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

-

Vortex for 2 minutes to disperse the sample.

-

Sonicate for 15-20 minutes to ensure complete extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and water (containing an ion-pairing agent like sodium dodecyl sulfate if needed to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 215 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of Quaternium-15 in the extraction solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Quaternium-15 in the sample by interpolating its peak area on the calibration curve.

-

Caption: HPLC sample preparation workflow for Quaternium-15.

Gas Chromatography-Mass Spectrometry (GC-MS) for Formaldehyde

GC-MS is a sensitive and specific method for the determination of formaldehyde released from Quaternium-15. This typically involves derivatization of the formaldehyde to a less polar, more volatile compound.

Experimental Protocol: GC-MS Analysis of Formaldehyde in a Shampoo Formulation

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 0.5 g of the shampoo sample into a headspace vial.

-

Add an internal standard solution.

-

Add a derivatizing agent, such as o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with formaldehyde to form a stable oxime derivative.

-

Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time to allow for the reaction to complete.

-

-

GC-MS Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Headspace injection.

-

Oven Temperature Program: A programmed temperature ramp to separate the derivative from other volatile components.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the formaldehyde-PFBHA derivative.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of formaldehyde that have undergone the same derivatization procedure.

-

Calculate the concentration of formaldehyde in the sample based on the peak area ratio of the analyte to the internal standard.

-

Applications in Product Formulation

Quaternium-15 has been used as a preservative in a wide array of products due to its cost-effectiveness and broad-spectrum antimicrobial activity.

-

Cosmetics and Personal Care Products: Shampoos, conditioners, lotions, creams, makeup, and baby products.[3]

-

Industrial Products: Metalworking fluids, latex paints, adhesives, and polishes.[1]

Advantages:

-

Broad-spectrum efficacy against bacteria and fungi.

-

Effective at low concentrations.

-

High water solubility, making it suitable for aqueous formulations.

Disadvantages:

-

Formaldehyde-releasing agent, which raises safety concerns.

-

Can be a skin sensitizer and allergen.[7]

-

Potential for microbial resistance to develop.[5]

-

Its use is restricted or banned in some regions.[1]

Safety and Regulatory Considerations

The use of Quaternium-15 in consumer products has been a subject of debate due to its potential to release formaldehyde, a known carcinogen and skin sensitizer.[5]

-

Allergic Contact Dermatitis: Quaternium-15 is a well-documented cause of allergic contact dermatitis.[7] Individuals sensitized to formaldehyde are often also allergic to Quaternium-15.[1]

-

Regulatory Status:

-

European Union: The use of Quaternium-15 in cosmetic products is banned.[3]

-

United States: There are currently no specific regulations from the FDA restricting the use of Quaternium-15 in cosmetics, though the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics at concentrations up to 0.2%.[3]

-

Given the regulatory trends and consumer concerns regarding formaldehyde-releasing preservatives, many manufacturers are reformulating their products to use alternative preservative systems.

Conclusion

Quaternium-15 is a historically significant preservative with potent, broad-spectrum antimicrobial properties derived from its controlled release of formaldehyde. Its chemical structure and physicochemical properties have made it a versatile ingredient in a wide range of cosmetic and industrial applications. However, concerns over its potential as a skin sensitizer and the release of formaldehyde have led to increased regulatory scrutiny and a shift towards alternative preservative technologies. A thorough understanding of its chemistry, efficacy, and analytical methodologies, as outlined in this guide, is essential for professionals involved in the formulation, development, and safety assessment of consumer and industrial products.

References

-

Wikipedia. Quaternium-15. Available at: [Link]

-

Campaign for Safe Cosmetics. Quaternium-15. Available at: [Link]

-

Taylor & Francis. Quaternium 15 – Knowledge and References. Available at: [Link]

-

Cosmetics Info. Quaternium-15. Available at: [Link]

-

PubMed. Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Available at: [Link]

-

PubMed. Investigation on formaldehyde release from preservatives in cosmetics. Available at: [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on quaternium-15 (P63). Available at: [Link]

-

National Center for Biotechnology Information. Retrospective Analysis of North American Contact Dermatitis Group Data 1994-2016. Available at: [Link]

-

MDPI. A Survey of Preservatives Used in Cosmetic Products. Available at: [Link]

-

Scribd. HPLC Analyis of Preservatives in Cosmetics. Available at: [Link]

-

ResearchGate. Table 2. LogP (octanol/water partition coefficient) values calculated... Available at: [Link]

-

RASĀYAN Journal of Chemistry. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COS. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. Development and Validation of Colorimetric and RP- HPLC Methods for the Determination of Formaldehyde in Cosmetics. Available at: [Link]

-

MDPI. A Survey of Preservatives Used in Cosmetic Products. Available at: [Link]

-

Wikipedia. Octanol-water partition coefficient. Available at: [Link]

-

National Institutes of Health. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus. Available at: [Link]

-

MDPI. Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Available at: [Link]

-

Journal of Food and Drug Analysis. Determination of Formaldehyde in Cosmetics by HPLC Method and Acetylacetone Method. Available at: [Link]

-

Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics. Available at: [Link]

-

Campaign for Safe Cosmetics. Quaternium-15. Available at: [Link]

-

Excellence Chemical. Analysis of Prohibited and Restricted Ingredients in Cosmetics. Available at: [Link]

-

ResearchGate. parameters of the method for the GC-MS and GC-MS/MS analysis of fragrance allergens. Available at: [Link]

-

ResearchGate. Activity of disinfectants against multispecies biofilms formed by Staphylococcus aureus, Candida albicans and Pseudomonas aeruginosa. Available at: [Link]

-

PubMed. Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. Available at: [Link]

-

MatheO. Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. Available at: [Link]

-

Redalyc. Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. Available at: [Link]

-

PubMed. Candida albicans and Staphylococcus aureus form polymicrobial biofilms: effects on antimicrobial resistance. Available at: [Link]

-

OAText. In vitro evaluation of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans polymicrobial biofilm growth on synthetic surgical implant materials. Available at: [Link]

-

MDPI. Adhesion and Colonization Intensity of Staphylococcus epidermidis, Pseudomonas aeruginosa, and Candida albicans on Smooth, Micro-Textured, and Macro-Textured Silicone Biomaterials. Available at: [Link]

Sources

- 1. Quaternium-15 - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H16Cl2N4 | CID 20011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Quaternium-15

Abstract

Quaternium-15, chemically designated as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride, is a quaternary ammonium salt widely utilized as a potent preservative and surfactant in a multitude of cosmetic, personal care, and industrial formulations.[1][2] Its broad-spectrum antimicrobial efficacy stems from its function as a formaldehyde-releasing agent, which provides a slow and sustained biocidal action.[1][3] This guide provides a comprehensive examination of the core synthesis pathway of Quaternium-15, elucidates its reaction mechanism from a fundamental perspective, presents a detailed experimental protocol, and summarizes the key physicochemical properties of the involved chemical entities. The objective is to equip researchers and development professionals with the foundational knowledge required for the synthesis, understanding, and application of this important compound.

Introduction to Quaternium-15

Quaternium-15 is a complex heterocyclic compound featuring an adamantane-like cage structure derived from hexamethylenetetramine.[4][5] One of the four tertiary nitrogen atoms in this cage is quaternized by a 3-chloroallyl group, resulting in a cationic molecule with a chloride counter-ion.[3] This structure is responsible for its surfactant properties and its ability to act as a preservative. The compound is typically produced as a mixture of cis and trans isomers, with the isolated cis-isomer being predominantly used in cosmetic applications due to regulatory and formulation-specific considerations.[1] Its primary industrial value lies in its ability to prevent microbial contamination in products such as shampoos, lotions, creams, paints, and metal-working fluids.[3]

Core Synthesis Pathway

The industrial synthesis of Quaternium-15 is a direct and efficient process involving the quaternization of hexamethylenetetramine. The reaction proceeds by treating hexamethylenetetramine with 1,3-dichloropropene.[1]

The two key reactants are:

-

Hexamethylenetetramine (C₆H₁₂N₄): Also known as methenamine or urotropine, this is a heterocyclic organic compound with a cage-like structure. It is synthesized on a large scale via the condensation of formaldehyde and ammonia.[4]

-

1,3-Dichloropropene (C₃H₄Cl₂): An organochlorine compound that serves as the alkylating agent. It exists as a mixture of geometric isomers (cis and trans), which directly leads to the formation of a corresponding mixture of Quaternium-15 isomers.

The overall reaction can be summarized as follows:

C₆H₁₂N₄ (Hexamethylenetetramine) + C₃H₄Cl₂ (1,3-Dichloropropene) → C₉H₁₆Cl₂N₄ (Quaternium-15)

This pathway is favored for its high atom economy and the relative accessibility of the starting materials.

Caption: Overall synthesis pathway of Quaternium-15.

Reaction Mechanism: Nucleophilic Alkylation

The formation of Quaternium-15 is a classic example of a quaternization reaction , which is a specific type of N-alkylation. The mechanism is best described as a bimolecular nucleophilic substitution (Sₙ2).

Causality Behind the Mechanism:

-

Nucleophile: Hexamethylenetetramine, with its four tertiary amine nitrogens, possesses lone pairs of electrons, making it an effective nucleophile. The adamantane-like structure holds these nitrogens in a sterically accessible conformation.

-

Electrophile: 1,3-Dichloropropene serves as the electrophile. The carbon atom bonded to the chlorine at the C1 position (the allylic carbon) is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.

-

The Attack: A nitrogen atom from the hexamethylenetetramine cage attacks the C1 of 1,3-dichloropropene.

-

Leaving Group: Simultaneously with the nucleophilic attack, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. This chloride ion ultimately becomes the counter-ion for the newly formed quaternary ammonium salt.

This concerted, single-step process results in the formation of a new carbon-nitrogen bond, conferring a permanent positive charge on the nitrogen atom and yielding the quaternary ammonium cation. The chloride on the C3 position of the propene moiety remains intact in the final product structure.

Caption: Logical flow of the Sₙ2 reaction mechanism for Quaternium-15 synthesis.

Physicochemical Data of Key Compounds

For any synthesis, understanding the properties of the reactants and products is crucial for process control, safety, and purification. The following table summarizes key quantitative data.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | Odorless white crystalline powder | 100-97-0 |

| 1,3-Dichloropropene | C₃H₄Cl₂ | 110.97 | Colorless liquid | 542-75-6 |

| Quaternium-15 | C₉H₁₆Cl₂N₄ | 251.16 | Cream-colored powder | 4080-31-3 |

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a generalized, self-validating procedure for the synthesis of Quaternium-15. Adherence to standard laboratory safety practices is mandatory.

Materials & Equipment:

-

Hexamethylenetetramine (reagent grade)

-

1,3-Dichloropropene (mixture of isomers, reagent grade)

-

Anhydrous Chloroform (solvent)

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and heat plate

-

Thermometer

-

Buchner funnel and filtration apparatus

Step-by-Step Methodology:

-

Vessel Preparation: An air-dried, 500 mL three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, and a thermometer.[6] The system is kept under a dry atmosphere (e.g., using a calcium chloride drying tube).

-

Reactant Charging: Charge the flask with hexamethylenetetramine (e.g., 0.1 mol, 14.02 g). Add 200 mL of anhydrous chloroform to dissolve the solid with stirring. Alkyl halides are known to react with hexamethylenetetramine in chloroform to yield quaternary salts that crystallize from the solution.[4]

-

Initiation of Reaction: Slowly add a stoichiometric equivalent of 1,3-dichloropropene (e.g., 0.1 mol, 11.1 g) to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Gently heat the reaction mixture to a reflux temperature (approx. 60-65°C for chloroform) and maintain for 4-6 hours. The choice of a moderate temperature ensures a sufficient reaction rate without promoting significant side reactions or decomposition.

-

Monitoring Progress: The reaction can be monitored by the precipitation of the Quaternium-15 product, which is generally less soluble in chloroform than the reactants.[4]

-

Product Isolation: After the reaction period, cool the mixture to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold, fresh chloroform to remove any unreacted starting materials.

-

Drying: Transfer the cream-colored solid to a vacuum oven and dry at a low temperature (e.g., 40°C) until a constant weight is achieved.

-

Characterization (Self-Validation): The identity and purity of the synthesized Quaternium-15 can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The melting point can also be determined and compared to literature values.

Conclusion

The synthesis of Quaternium-15 is a straightforward yet elegant application of fundamental organic chemistry principles, specifically the Sₙ2 quaternization of a tertiary amine. By reacting hexamethylenetetramine with 1,3-dichloropropene, a valuable preservative is produced efficiently. Understanding this pathway and its underlying mechanism is essential for professionals involved in the formulation of cosmetics, pharmaceuticals, and industrial products, enabling better control over product quality, stability, and safety. This guide provides the authoritative grounding necessary for both academic exploration and practical application in a research and development setting.

References

- Quaternium-15 - Wikipedia. (n.d.).

- QUATERNIUM-15 - Ataman Kimya. (n.d.).

- Quaternium-15 - Grokipedia. (n.d.).

- QUATERNIUM-15 - Ataman Kimya. (n.d.).

-

Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem. (n.d.). Retrieved from [Link]

-

Quaternium-15 - Campaign for Safe Cosmetics. (n.d.). Retrieved from [Link]

-

Quaternium-15 - chemeurope.com. (n.d.). Retrieved from [Link]

-

Quaternium-15 • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_1170 • CASRN: 4080-31-3 - Toxno. (n.d.). Retrieved from [Link]

-

This compound – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Efficient cis-to-trans isomerization of 1, 4-dihalobutene-2 - European Patent Office. (n.d.). Retrieved from [Link]

-

Hexamethylenetetramine, A Versatile Reagent in Organic - ResearchGate. (n.d.). Retrieved from [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- 1,4-Dichlorobut-2-ene - Wikipedia. (n.d.).

-

1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem. (n.d.). Retrieved from [Link]

-

1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem. (n.d.). Retrieved from [Link]

-

Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of 2-[3,3'-Di-( Tert -Butoxycarbonyl)-Aminodipropylamine]-4,6,-Dichloro-1,3,5-Triazine as a Monomer and 1,3,5-[ Tris -Piperazine]-Triazine as a Core for the Large Scale Synthesis of Melamine (Triazine) Dendrimers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the In Vitro Toxicological Profile of Quaternium-15

Introduction: Understanding Quaternium-15

Quaternium-15 (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt that has been widely used as a preservative in a variety of consumer products, including cosmetics, personal care items, and industrial fluids like latex paints and metalworking fluids.[1][2][3] Its efficacy stems from its broad-spectrum antimicrobial activity, which prevents the growth of bacteria, yeast, and mold, thereby extending product shelf life.[4] Structurally, Quaternium-15 is a complex molecule, and commercial preparations are typically a mixture of cis- and trans-isomers, with the cis-isomer being the dominant form.[5]

The primary toxicological characteristic of Quaternium-15, and the central focus of this guide, is its function as a formaldehyde donor .[2][3][6] This means that under specific conditions, particularly in aqueous solutions, the molecule slowly degrades to release free formaldehyde.[3][4] While this mechanism is key to its preservative action, it is also the principal driver of its adverse effects, most notably allergic contact dermatitis and potential genotoxicity.[2][7][8] Consequently, its use is regulated, with the European Union, for instance, permitting it in cosmetic products only up to a maximum concentration of 0.2%.[2][5] This guide provides an in-depth examination of the in vitro models and methodologies essential for characterizing the toxicological profile of Quaternium-15, with a focus on cytotoxicity, genotoxicity, and skin sensitization.

Core Toxicological Mechanism: Formaldehyde Release

The toxicological activity of Quaternium-15 is inextricably linked to its decomposition and subsequent release of formaldehyde. This process is not an enzymatic reaction but a slow, pH- and temperature-dependent chemical hydrolysis. Formaldehyde is a highly reactive molecule that readily interacts with biological macromolecules like proteins and DNA. Its antimicrobial effect is achieved by cross-linking proteins in microbial cell walls, leading to cell death.

However, this same reactivity is responsible for its toxicity in human cells. Formaldehyde is a known human skin toxicant and allergen, and it is this released formaldehyde that is often the culprit behind the skin irritation and allergic reactions observed with Quaternium-15 exposure.[7] The relationship is so significant that a large percentage of individuals with a diagnosed allergy to Quaternium-15 also exhibit a positive patch test reaction to formaldehyde, indicating a strong cross-reactivity.[8][9][10] Understanding this central mechanism is critical for designing and interpreting any toxicological assessment of Quaternium-15.

Caption: Mechanism of Quaternium-15 formaldehyde release and its dual effects.

In Vitro Assessment of Cytotoxicity

Rationale for Cytotoxicity Testing

Cytotoxicity assays represent the foundational tier of any toxicological evaluation. They provide a quantitative measure of a chemical's intrinsic ability to cause cell death or inhibit cellular proliferation. For a compound like Quaternium-15, establishing a clear dose-response curve for cytotoxicity is paramount. This data is not only valuable for assessing acute toxicity but is also essential for a pragmatic experimental design in more complex assays, such as genotoxicity or sensitization tests. By identifying the concentrations that cause significant cell death (e.g., the IC50, or 50% inhibitory concentration), researchers can select sublethal concentrations for subsequent mechanistic studies, ensuring that observed effects are not merely a consequence of widespread cell death.

Recommended Model: Human Keratinocyte Cell Lines

Given that the primary route of human exposure to Quaternium-15 is dermal, through cosmetics and personal care products, the use of human keratinocyte cell lines is the most biologically relevant in vitro model.[11] Cell lines such as HaCaT (a spontaneously immortalized human keratinocyte line) are robust, well-characterized, and widely used in dermatotoxicology.[11][12] They provide a relevant cellular context for assessing the effects of topically applied substances, mimicking the initial cellular interactions that occur in the epidermis.

Key Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay

The Neutral Red Uptake (NRU) assay is a robust and sensitive method for determining cell viability.[13][14]

Causality of Experimental Choice: Unlike assays that measure metabolic activity (e.g., MTT or WST-1), which can be confounded by chemicals that interfere with mitochondrial respiration, the NRU assay directly measures a different aspect of cell health: lysosomal membrane integrity.[15][16] The principle is based on the ability of healthy, viable cells to actively transport and sequester the neutral red dye within their lysosomes.[14] When cellular membranes, particularly the lysosomal membrane, are damaged by a cytotoxic agent, the ability to retain the dye is lost. This makes the NRU assay a direct and reliable indicator of membrane-damaging cytotoxic events.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Seeding: Seed HaCaT keratinocytes into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and monolayer formation.[15]

-

Test Article Preparation: Prepare a series of dilutions of Quaternium-15 in complete culture medium at 2x the final desired concentrations. A typical range might span from 0.1 µg/mL to 1000 µg/mL. Include a vehicle control (culture medium only) and a positive control (e.g., Sodium Lauryl Sulfate).[15]

-

Cell Exposure: After 24 hours, carefully aspirate the medium from the cells and add 100 µL of the appropriate Quaternium-15 dilutions or controls to triplicate wells.

-

Incubation: Incubate the plate for a defined exposure period, typically 24 hours, at 37°C and 5% CO₂.

-

Neutral Red Staining: Prepare a 40 µg/mL solution of neutral red in warm, serum-free medium and centrifuge to remove any dye crystals.[17] After the exposure period, aspirate the test article medium, wash cells once with 150 µL of sterile Phosphate-Buffered Saline (PBS), and add 100 µL of the neutral red medium to each well. Incubate for 2-3 hours at 37°C.[13][17]

-

Dye Extraction: Aspirate the neutral red medium, and wash the cells again with 150 µL of PBS to remove unincorporated dye.[13] Add 150 µL of the destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[14]

-

Quantification: Place the plate on a microplate shaker for 10-15 minutes to ensure complete solubilization of the dye.[17] Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control wells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Data Presentation & Interpretation

Quantitative cytotoxicity data should be summarized in a clear, tabular format.

| Compound | Cell Line | Exposure Time (h) | IC50 (µg/mL) | 95% Confidence Interval |

| Quaternium-15 | HaCaT | 24 | Value | Value - Value |

| SLS (Positive Control) | HaCaT | 24 | Value | Value - Value |

The resulting IC50 value provides a benchmark for the concentration at which Quaternium-15 induces 50% cell death. This value is critical for selecting appropriate, non-lethal concentrations for further mechanistic studies.

In Vitro Assessment of Genotoxicity

The Genotoxic Potential of Formaldehyde Releasers

Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a critical toxicological endpoint. Formaldehyde is classified as a known human carcinogen, primarily due to its ability to form DNA-protein crosslinks and other DNA adducts, which can lead to mutations if not properly repaired. Given that Quaternium-15's primary mode of action is the release of formaldehyde, assessing its potential to cause DNA damage is a mandatory step in its safety evaluation.[5] A study submitted to the European Scientific Committee on Consumer Safety (SCCS) demonstrated that Quaternium-15 was clastogenic (capable of causing breaks in chromosomes) in a mammalian chromosome aberration test using Chinese hamster lung (CHL) cells.[5]

Recommended Assay: Single-Cell Gel Electrophoresis (Alkaline Comet Assay)

The Comet assay is a sensitive and visually intuitive method for detecting DNA strand breaks in individual eukaryotic cells.[18][19]

Causality of Experimental Choice: The alkaline version of the Comet assay (pH > 13) is particularly well-suited for evaluating formaldehyde-releasers.[20] The high pH denatures the DNA, allowing for the detection of not only single- and double-strand breaks but also alkali-labile sites, which are points of DNA damage (like apurinic/apyrimidinic sites) that are converted to strand breaks under alkaline conditions.[21][22] This broad detection capability makes it highly sensitive to the types of damage induced by alkylating agents like formaldehyde. Its single-cell resolution also allows for the assessment of heterogeneity in the cellular response.

Experimental Protocol: Alkaline Comet Assay

-

Cell Culture and Exposure: Culture HaCaT cells and expose them to sublethal concentrations of Quaternium-15 (determined from the NRU assay, e.g., below IC20) for a defined period (e.g., 4 to 24 hours). Include a vehicle control and a positive control (e.g., Ethyl methanesulfonate).

-

Cell Harvesting and Embedding: After exposure, harvest the cells via trypsinization. Resuspend a small aliquot of cells (e.g., 1 x 10⁵ cells/mL) in ice-cold PBS. Mix ~10 µL of this cell suspension with ~90 µL of low melting point (LMP) agarose (0.5% in PBS) at 37°C.[18]

-

Slide Preparation: Quickly pipette the cell/agarose mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify on a cold plate for 10 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration and detergents like Triton X-100, at pH 10) for at least 1 hour at 4°C.[20] This step removes cell membranes and proteins, leaving behind the DNA supercoils (nucleoids).

-

Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind in this solution for 20-40 minutes in the dark.[20]

-

Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes.[20] DNA with strand breaks will be drawn from the nucleoid towards the anode, forming the "comet tail."

-

Neutralization and Staining: Gently remove the slides and wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized comet scoring software to quantify the extent of DNA damage. A common metric is "% Tail DNA," which represents the fraction of total DNA that has migrated into the tail.[20]

Caption: Workflow for the alkaline Single-Cell Gel Electrophoresis (Comet) assay.

Alternative Assay: In Vitro Micronucleus Test

The in vitro micronucleus test is another cornerstone of genotoxicity testing and is recognized by regulatory bodies worldwide.[23] This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. It scores for the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A positive result in this assay, particularly in a mammalian cell line, is a strong indicator of genotoxic potential.[23]

Data Presentation & Interpretation

Genotoxicity data should be clearly summarized, indicating dose-dependency and statistical significance.

| Treatment Group | Concentration (µg/mL) | Mean % Tail DNA (± SD) | Statistical Significance (vs. Vehicle) |

| Vehicle Control | 0 | Value | N/A |

| Quaternium-15 | Low | Value | p-value |

| Quaternium-15 | Mid | Value | p-value |

| Quaternium-15 | High | Value | p-value |

| Positive Control | Value | Value | p-value |

A dose-dependent and statistically significant increase in % Tail DNA indicates a positive genotoxic effect.

In Vitro Assessment of Skin Sensitization Potential

The Adverse Outcome Pathway (AOP) for Skin Sensitization

Skin sensitization is an immunological process, not a simple cytotoxic event. Modern toxicology assesses sensitization using the Adverse Outcome Pathway (AOP) framework, which outlines the sequence of molecular and cellular events from the initial chemical interaction with the skin to the final adverse outcome of allergic contact dermatitis. The initial key event in this pathway is the covalent binding of the chemical (a hapten) to skin proteins, followed by the activation of keratinocytes.[24]

Keratinocyte Activation (Key Event 1)

Keratinocytes are the first cells to encounter a topically applied chemical. Upon exposure to sensitizing chemicals, they become activated and release inflammatory mediators. Many chemical sensitizers, including formaldehyde, are electrophiles that trigger a specific stress response pathway in keratinocytes known as the Keap1-Nrf2-ARE pathway.[24]

Recommended Assay: ARE-Nrf2 Luciferase Test Method

In vitro assays like the KeratinoSens™ and LuSens™ tests are specifically designed to measure the activation of this key event.[24]

Causality of Experimental Choice: These assays use genetically modified human keratinocyte cell lines that contain a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). When an electrophilic sensitizer like formaldehyde activates the Nrf2 pathway, the ARE is switched on, leading to the production of luciferase, which can be measured by its light output. This provides a direct, quantitative, and mechanistically-based measure of the first key event in skin sensitization. Given that Quaternium-15 releases formaldehyde, an electrophile, this assay is highly relevant for predicting its sensitization potential.

Caption: Activation of the Keap1-Nrf2-ARE pathway by a chemical sensitizer.

Summary and Conclusion

The toxicological profile of Quaternium-15 in cell culture models is dominated by its capacity to function as a formaldehyde-releasing agent. A comprehensive in vitro assessment requires a tiered, mechanistically-informed approach:

-

Cytotoxicity: Foundational testing using relevant cell models like human keratinocytes (HaCaT) via the Neutral Red Uptake assay establishes the dose-response relationship and informs concentrations for further testing.

-

Genotoxicity: Given the known DNA-damaging properties of formaldehyde, assays like the alkaline Comet assay are essential to evaluate the potential for DNA strand breaks and alkali-labile sites.

-

Skin Sensitization: The potential to induce allergic contact dermatitis is a primary concern. Mechanistic assays that measure the activation of the Keap1-Nrf2-ARE pathway in keratinocytes provide a reliable in vitro method for predicting this endpoint.

Collectively, these in vitro methods provide a powerful framework for characterizing the hazards associated with Quaternium-15. The data generated from these models are crucial for regulatory submissions, risk assessment, and the development of safer alternatives in consumer and industrial products. The consistent finding across these endpoints is that the biological activity of Quaternium-15 is largely attributable to the formaldehyde it releases, making the control of its concentration and stability in formulations a key factor in ensuring product safety.

References

-

Cosmetic Ingredient Review. (2010). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. International Journal of Toxicology, 29(3_suppl), 123S-146S. [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on Quaternium-15 (P63). European Commission. [Link]

-

Campaign for Safe Cosmetics. (n.d.). Quaternium-15. [Link]

-

Becker, L. C., et al. (2010). Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. ResearchGate. [Link]

-

Environmental Working Group (EWG). (n.d.). Quaternium-15. EWG Skin Deep. [Link]

-

Heisterberg, M. V., et al. (2011). Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15. Contact Dermatitis, 64(1), 27-31. [Link]

-

Heisterberg, M. V., et al. (2011). Is Quaternium-15 a Formaldehyde Releaser? Correlation Between Positive Patch Test Reactions to Formaldehyde and Quaternium-15. ResearchGate. [Link]

-

Wikipedia. (n.d.). Formaldehyde releaser. [Link]

-

McGill University Radiobiology. (2015). Comet Assay Protocol. [Link]

-

RIVM. (2008). Effects of prolonged exposure to skin sensitizers en concentrations below the EC3 value. RIVM Briefrapport 340300005. [Link]

-

ResearchTweet. (n.d.). Comet Assay: Full Protocol to Assess DNA Damage in Cells. [Link]

-

Taylor & Francis. (n.d.). Quaternium 15 – Knowledge and References. [Link]

-

Springer Nature Experiments. (n.d.). Alkaline Comet Assay to Detect DNA Damage. [Link]

-

ResearchGate. (n.d.). Relationship between formaldehyde and quaternium-15 contact allergy. Influence of strength of patch test reactions. [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

-

Møller, P., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

-

Al-Subaie, A. M., et al. (2016). Toxicity and Genotoxicity of Beauty Products on Human Skin Cells In Vitro. Journal of Cosmetics, Dermatological Sciences and Applications, 6, 103-118. [Link]

-

Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3, 1125-1131. [Link]

-

Gaivão, I., et al. (2022). The comet assay as a method for assessing DNA damage in cryopreserved samples. CryoLetters, 43(1), 1-10. [Link]

-

DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]

-

DermNet NZ. (n.d.). Quaternium-15 contact allergy. [Link]

-

OECD. (2018). Test No. 442D: In Vitro Skin Sensitisation. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Vankoningsloo, S., et al. (2005). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research, 588(2), 110-121. [Link]

-

Wang, L., et al. (2019). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances, 1(11), 4235-4246. [Link]

-

Finch, T. M., et al. (2001). Occupational allergic contact dermatitis from quaternium-15 in an electroencephalography skin preparation gel. Contact Dermatitis, 44(1), 44-45. [Link]

Sources

- 1. Final report of the amended safety assessment of Quaternium-15 as used in cosmetics [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formaldehyde releaser - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. ewg.org [ewg.org]

- 7. safecosmetics.org [safecosmetics.org]

- 8. researchgate.net [researchgate.net]

- 9. Is quaternium-15 a formaldehyde releaser? Correlation between positive patch test reactions to formaldehyde and quaternium-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qualitybiological.com [qualitybiological.com]

- 14. re-place.be [re-place.be]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 19. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 20. researchtweet.com [researchtweet.com]

- 21. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cryoletters.org [cryoletters.org]

- 23. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. oecd.org [oecd.org]

Quaternium-15: A Technical Guide to Its Chemical Identity, Mechanism, and Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-15, a complex quaternary ammonium salt, has long been a subject of significant interest and scrutiny within the realms of cosmetic science, dermatology, and regulatory affairs. Valued for its broad-spectrum antimicrobial efficacy, it has been widely utilized as a preservative in a vast array of personal care products, from shampoos and lotions to makeup. However, its utility is intrinsically linked to its mechanism of action: the gradual release of formaldehyde, a potent biocide that is also a well-documented sensitizer and carcinogen.[1][2] This dual nature has led to a complex regulatory landscape and a drive within the industry to understand its chemistry, quantify its presence, and identify safer alternatives.

This technical guide provides an in-depth exploration of Quaternium-15, moving beyond a cursory overview to deliver the detailed chemical and analytical information required by researchers and formulation scientists. We will dissect its chemical identifiers, delve into its synthesis and the nuanced mechanism of formaldehyde release, present a comprehensive analytical protocol for its quantification, and evaluate viable alternative preservative systems.

Core Chemical Identifiers and Properties of Quaternium-15

Quaternium-15 is the International Nomenclature of Cosmetic Ingredients (INCI) name for the chemical compound 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride.[2] It is a salt consisting of a cationic polycyclic quaternary ammonium cage structure and a chloride anion. The compound is synthesized by the reaction of hexamethylenetetramine with 1,3-dichloropropene, a process that can result in a mixture of cis and trans isomers.[3] While the mixed isomer product is used in various industrial applications, the isolated cis-isomer is predominantly used in cosmetics.

For the scientific professional, precise identification is paramount. The following table summarizes the key chemical identifiers for Quaternium-15:

| Identifier | Value |

| CAS Number | 4080-31-3 (for the mixed cis/trans isomers) |

| 51229-78-8 (for the cis-isomer) | |

| EC Number | 223-805-0 |

| IUPAC Name | 1-(3-chloroallyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane chloride |

| Molecular Formula | C₉H₁₆Cl₂N₄ |

| Molecular Weight | 251.16 g/mol |

| InChI Key | UKHVLWKBNNSRRR-UHFFFAOYSA-M |

| Synonyms | Chloroallyl methenamine chloride, Dowicil® 75, Dowicil® 100, Dowicil® 200, Hexamethylenetetramine chloroallyl chloride, N-(3-Chloroallyl)hexaminium chloride |

Quaternium-15 typically appears as a white to off-white, hygroscopic crystalline powder with a characteristic odor. It is readily soluble in water and lower alcohols.

The Cornerstone of Efficacy and Controversy: The Formaldehyde Release Mechanism

The antimicrobial prowess of Quaternium-15 stems from its ability to act as a formaldehyde donor.[1] This is not a simple dissociation but rather a chemical decomposition, primarily through hydrolysis. The underlying chemical process is a variation of the Delepine reaction. Under aqueous conditions, particularly at acidic pH, the C-N bond of the chloroallyl group is susceptible to cleavage, leading to the breakdown of the adamantane cage and the subsequent liberation of formaldehyde.

The following diagram illustrates the logical pathway of this decomposition:

Caption: Logical workflow of Quaternium-15 hydrolysis to release formaldehyde.

The rate of formaldehyde release is influenced by several factors, including the pH and temperature of the formulation, as well as the presence of other ingredients that may catalyze or inhibit the hydrolysis reaction. This slow, sustained release of formaldehyde creates an environment hostile to a broad spectrum of microorganisms, including bacteria, yeast, and mold, thus preserving the integrity of the cosmetic product. However, it is this very release of formaldehyde that is the basis for the toxicological concerns associated with Quaternium-15, most notably allergic contact dermatitis.[2]

Toxicological Profile and Regulatory Landscape

The primary health concern associated with Quaternium-15 is its potential to induce skin sensitization and allergic contact dermatitis, largely attributed to the released formaldehyde.[1] Individuals with a pre-existing allergy to formaldehyde are often advised to avoid products containing Quaternium-15 and other formaldehyde-releasing preservatives.[2] Patch testing is the standard clinical method for identifying sensitivity to Quaternium-15.

The regulatory status of Quaternium-15 varies globally, reflecting differing approaches to risk assessment. In the European Union, its use in cosmetic products is banned. The EU has stringent regulations on formaldehyde and formaldehyde-releasers in cosmetics. In the United States, there is no outright ban, but the concentration and use of formaldehyde and formaldehyde-releasing preservatives are monitored by the Food and Drug Administration (FDA). The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Quaternium-15 and concluded that it is safe as a cosmetic ingredient at concentrations not exceeding 0.2%.[4]

Analytical Quantification of Quaternium-15 in Cosmetic Matrices

Accurate and reliable quantification of Quaternium-15 in complex cosmetic matrices is essential for quality control, regulatory compliance, and research. While the determination of released formaldehyde is a common analytical target, the direct quantification of the parent compound presents a more complete picture of the preservative system. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Experimental Protocol: Quantification of Quaternium-15 by HPLC-UV

This protocol outlines a general methodology that can be adapted and validated for specific cosmetic matrices.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC, 100 x 2.1 mm, 5 µm).

-

Quaternium-15 reference standard.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Acetic acid (analytical grade).

-

Methanol (HPLC grade).

-

Sample clarification filters (0.45 µm).

2. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Acetic acid in water.

-

Mobile Phase B: 0.1% Acetic acid in acetonitrile.

-

Gradient Elution: A typical gradient might start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to a lower percentage over the course of the run to elute the polar analyte. A re-equilibration step at the initial conditions is necessary between injections.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10 µL.

3. Standard Preparation:

-

Prepare a stock solution of Quaternium-15 reference standard in a suitable solvent, such as a mixture of methanol and water.

-

From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

4. Sample Preparation:

-

Accurately weigh approximately 1 gram of the cosmetic sample into a volumetric flask.

-

Add a known volume of the extraction solvent (e.g., a mixture of methanol and water) and sonicate for 15-20 minutes to ensure complete dissolution of Quaternium-15.

-

Bring the solution to volume with the extraction solvent and mix thoroughly.

-

Centrifuge a portion of the extract to sediment any insoluble matter.

-

Filter the supernatant through a 0.45 µm filter into an HPLC vial.

5. Analysis and Quantification:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the Quaternium-15 peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Quantify the amount of Quaternium-15 in the sample by interpolating its peak area on the calibration curve.

Rationale for Methodological Choices:

-

HILIC Column: Quaternium-15 is a highly polar, cationic compound, making it challenging to retain on traditional reversed-phase (C18) columns. HILIC is an ideal chromatographic mode for separating such polar analytes.

-

Gradient Elution: A gradient of decreasing organic solvent (acetonitrile) allows for the effective elution of the polar Quaternium-15 from the HILIC stationary phase.

-

UV Detection at 215 nm: Quaternium-15 lacks a strong chromophore in the upper UV range, but it exhibits absorbance at lower wavelengths, such as 215 nm, allowing for its detection.

The following diagram illustrates the general workflow for this analytical protocol:

Caption: Experimental workflow for the quantification of Quaternium-15 by HPLC-UV.

A Comparative Analysis of Preservative Alternatives

The increasing regulatory pressure and consumer demand for "formaldehyde-free" products have spurred the development and use of alternative preservative systems. The selection of an appropriate alternative requires a thorough understanding of its antimicrobial efficacy, safety profile, and compatibility with the cosmetic formulation.

| Preservative | Efficacy (Antimicrobial Spectrum) | Safety Profile | Formulation Considerations |

| Phenoxyethanol | Broad-spectrum, particularly effective against Gram-negative bacteria. Often combined with other preservatives for enhanced fungal efficacy.[5] | Generally considered safe at concentrations up to 1%. Low potential for sensitization and irritation. | Stable over a wide pH range (3-10). Good compatibility with most cosmetic ingredients. |

| Sodium Benzoate | Primarily effective against yeast and mold; less effective against bacteria.[6] | Generally Recognized as Safe (GRAS) for use in food. Low sensitization potential, but can be irritating to the eyes. | Most effective at a pH below 4.5. Its efficacy decreases significantly at higher pH levels. Water-soluble. |

| Potassium Sorbate | Primarily effective against mold and yeast; weaker against bacteria. | GRAS for food use. Low potential for skin sensitization. | Most effective at a pH below 6.0. Can be prone to oxidation; may require an antioxidant in the formulation. Water-soluble. |

| Caprylyl Glycol | Moderate antibacterial activity. Often used as a potentiator for other preservatives. | Generally considered safe and non-irritating. Also functions as a humectant and skin conditioning agent. | Soluble in glycols and oils. Can impact the viscosity and sensory properties of a formulation. |

| DMDM Hydantoin | Broad-spectrum activity against bacteria, yeast, and mold. | A formaldehyde-releaser, but with a lower sensitizing potential than Quaternium-15. | Effective over a wide pH range. Good water solubility. |

Conclusion

Quaternium-15 represents a classic case of a highly effective cosmetic ingredient whose utility is tempered by significant safety and regulatory considerations. Its ability to provide broad-spectrum antimicrobial protection through the controlled release of formaldehyde is undeniable. However, the inherent risks associated with formaldehyde exposure necessitate a deep understanding of its chemical properties, a robust analytical framework for its quantification, and a comprehensive knowledge of safer alternatives. For the research scientist and the drug development professional, moving forward involves not only the precise measurement and control of such legacy ingredients but also the informed selection and implementation of newer, safer preservative technologies that meet the evolving standards of both regulatory bodies and consumers.

References

-

Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Retrieved from [Link]

-

UL Prospector. (2015, May 29). Phenoxyethanol: A Globally Approved Preservative. Retrieved from [Link]

-

Humblebee & Me. (2025, April 6). Potassium sorbate. Retrieved from [Link]

- Lundov, M. D., Moesby, L., Zachariae, C., & Johansen, J. D. (2011). Low-level efficacy of cosmetic preservatives. International journal of cosmetic science, 33(2), 168–173.

-

Wikipedia. (n.d.). Quaternium-15. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Low-level efficacy of cosmetic preservatives | Request PDF. Retrieved from [Link]

-

The Herbarie. (n.d.). Potassium Sorbate. Retrieved from [Link]

-

Hainan Huayan Collagen. (n.d.). Is Sodium Benzoate Safe on the Skin?. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. Retrieved from [Link]

-

SpringChem. (n.d.). Is sodium benzoate safe for the skin. Retrieved from [Link]

-

European Commission. (n.d.). opinion concerning benzoic acid and sodium benzoate. Retrieved from [Link]

-

Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics. Retrieved from [Link]

-

The Herbarie. (n.d.). Potassium Sorbate. Retrieved from [Link]

-

Excellence Chemical. (n.d.). Analysis of Prohibited and Restricted Ingredients in Cosmetics. Retrieved from [Link]

-

ResearchGate. (2014, December 8). Development and Validation of Colorimetric and RP- HPLC Methods for the Determination of Formaldehyde in Cosmetics. Retrieved from [Link]

-

FINETECH. (n.d.). How Can Manufacturers Maximize the Effectiveness of Potassium Sorbate?. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). Quaternium-15. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

-

ResearchGate. (2024, September 11). (PDF) Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (n.d.). mechanism of Hydrolysis reaction. Retrieved from [Link]

-

PubMed. (n.d.). Final report of the amended safety assessment of Quaternium-15 as used in cosmetics. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]

-

AZoM.com. (2019, February 27). Using Near-Infrared Spectroscopy (NIR) for Quantification of Active Ingredients in Shampoo. Retrieved from [Link]

-

DermNet NZ. (n.d.). Quaternium-15 contact allergy. Retrieved from [Link]

-

YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

-

YouTube. (2020, May 23). Acid Hydrolysis (Part-1) - Reaction mechanism in Coordination chemistry - CSIR/GATE/JAM/CUCET..... Retrieved from [Link]

-

PubMed. (n.d.). Is quaternium-15 a Formaldehyde Releaser? Correlation Between Positive Patch Test Reactions to Formaldehyde and quaternium-15. Retrieved from [Link]

-

ResearchGate. (n.d.). Final Report of the Amended Safety Assessment of Quaternium-15 as Used in Cosmetics. Retrieved from [Link]

Sources

Quaternium-15: A Technical Guide to its Historical Development and Use as a Preservative

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-15 (cis/trans-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride) is a quaternary ammonium salt that has been widely utilized as a broad-spectrum antimicrobial preservative in a multitude of consumer and industrial products.[1][2] Its efficacy stems from its ability to act as a formaldehyde donor, slowly releasing formaldehyde to inhibit the growth of bacteria, yeasts, and fungi.[3] This guide provides a comprehensive technical overview of Quaternium-15, from its chemical synthesis and mechanism of action to its historical applications and the evolving regulatory landscape that has largely led to its decline in use, particularly in the cosmetics industry. The guide will delve into the technical aspects of its function, the analytical methodologies for its detection, and a comparative analysis of preservative alternatives, offering a valuable resource for professionals in formulation science and product development.

Introduction: The Rise of a Broad-Spectrum Preservative

The mid-20th century saw a rapid expansion of water-based formulations in cosmetics, personal care products, and industrial applications. This created a pressing need for effective preservatives to prevent microbial contamination, which could lead to product spoilage and pose a significant risk to consumer health. Quaternium-15 emerged as a powerful solution due to its potent, broad-spectrum antimicrobial activity at low concentrations.[2][4] Initially used in industrial applications such as metalworking fluids, latex paints, and adhesives, its utility soon expanded into the realm of cosmetics and personal care.[5] Marketed under trade names like Dowicil 200, Dowicil 75, and Dowicil 100 by the Dow Chemical Company, it became a common ingredient in shampoos, lotions, creams, and makeup.[3][6]

Chemical Properties and Synthesis

Quaternium-15 is a complex quaternary ammonium salt. It exists as a mixture of cis and trans isomers, with the isolated cis-isomer being primarily used in cosmetic applications.[3][5]

Table 1: Chemical and Physical Properties of Quaternium-15

| Property | Value |

| Chemical Name | 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride |

| CAS Number | 4080-31-3 (mixture), 51229-78-8 (cis-isomer) |

| Molecular Formula | C₉H₁₆Cl₂N₄ |

| Molecular Weight | 251.16 g/mol |

| Appearance | Cream-colored powder |

| Solubility | Water-soluble |

The synthesis of Quaternium-15 involves the reaction of hexamethylenetetramine with 1,3-dichloropropene.[5] This reaction produces a mixture of the cis and trans isomers of the chloroallyl-substituted adamantane derivative.

Caption: Mechanism of Action of Quaternium-15.

Historical and Current Applications

Quaternium-15's broad-spectrum efficacy led to its widespread use across various industries.

Table 2: Applications of Quaternium-15

| Industry | Products |

| Cosmetics & Personal Care | Shampoos, conditioners, lotions, creams, makeup (eyeshadow, foundation), soaps, baby products. [3][7] |

| Industrial | Emulsifiable metal-cutting fluids, latex and emulsion paints, liquid floor polishes and waxes, glues, adhesives, paper and paperboard, inks. [5][8] |

| Pharmaceutical | Topical pharmaceutical preparations. |

The concentration of Quaternium-15 in cosmetic products was typically limited, with the European Union, for instance, permitting a maximum concentration of 0.2%. [3][5]

Safety, Regulation, and the Decline of Quaternium-15

The use of Quaternium-15 has been a subject of significant controversy, primarily due to its formaldehyde-releasing nature and its potential to cause allergic contact dermatitis. [5]

Allergic Contact Dermatitis

Quaternium-15 is a well-documented allergen and a significant cause of allergic contact dermatitis. [5]Many individuals with a Quaternium-15 allergy are also allergic to formaldehyde. [5]In 2005-06, it was the fourth most prevalent allergen in patch tests. [5]The diagnosis of a Quaternium-15 allergy is typically confirmed through a patch test. [8]

Regulatory Scrutiny and Bans

Growing consumer awareness and scientific concern regarding formaldehyde, a known carcinogen, led to increased regulatory scrutiny of formaldehyde-releasing preservatives. [9]While the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Quaternium-15 is safe in cosmetics at concentrations up to 0.2%, regulatory bodies in other regions have taken a stricter stance. [1][10]

-